

Part 1: Core Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid

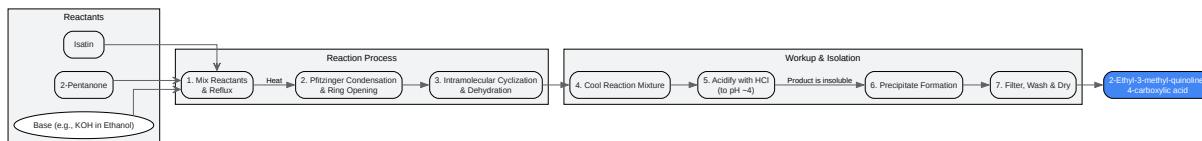
Cat. No.: B1595371

[Get Quote](#)

2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a heterocyclic aromatic compound. The quinoline core is a privileged structure in drug discovery, known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.^{[4][5][6]} The carboxylic acid moiety at the 4-position is often a critical pharmacophore, enabling interactions such as salt bridges or hydrogen bonds with biological targets.^[7]

Chemical Identifiers and Properties

A summary of the key computed and experimental properties for this compound is presented below. These parameters are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.


Property	Value	Source
CAS Number	74960-58-0	[1] [2] [8]
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[1] [2] [8]
Molecular Weight	215.25 g/mol	[1] [2] [8]
IUPAC Name	2-ethyl-3-methylquinoline-4-carboxylic acid	[8]
Melting Point	279 °C	[1] [2]
Boiling Point (Predicted)	362.1 ± 30.0 °C	[2]
Density (Predicted)	1.206 ± 0.06 g/cm ³	[2]
pKa (Predicted)	1.15 ± 0.10	[2]
SMILES	CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O	[8]
InChIKey	DWQIFUQLSDIOAR-UHFFFAOYSA-N	[8]

Part 2: Synthesis Methodology: The Pfitzinger Reaction

The synthesis of substituted quinoline-4-carboxylic acids is classically achieved through several named reactions, with the Pfitzinger and Doebner reactions being the most prominent.[\[9\]](#) For the target compound, **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**, the Pfitzinger reaction provides a direct and efficient route.

Causality of the Pfitzinger Reaction: This reaction leverages the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α -methylene group, in the presence of a strong base. The base (e.g., potassium hydroxide) deprotonates the α -methylene group of the carbonyl compound, forming an enolate. This enolate then acts as a nucleophile, attacking the C-3 carbonyl of the isatin ring, which is subsequently opened. An intramolecular condensation (cyclization) followed by dehydration yields the final quinoline-4-carboxylic acid product. The choice of the carbonyl compound directly dictates the substituents at the 2- and 3-

positions of the quinoline ring. For the target molecule, 2-pentanone is the ideal carbonyl reactant.

[Click to download full resolution via product page](#)

Caption: Workflow for the Pfitzinger synthesis of the target compound.

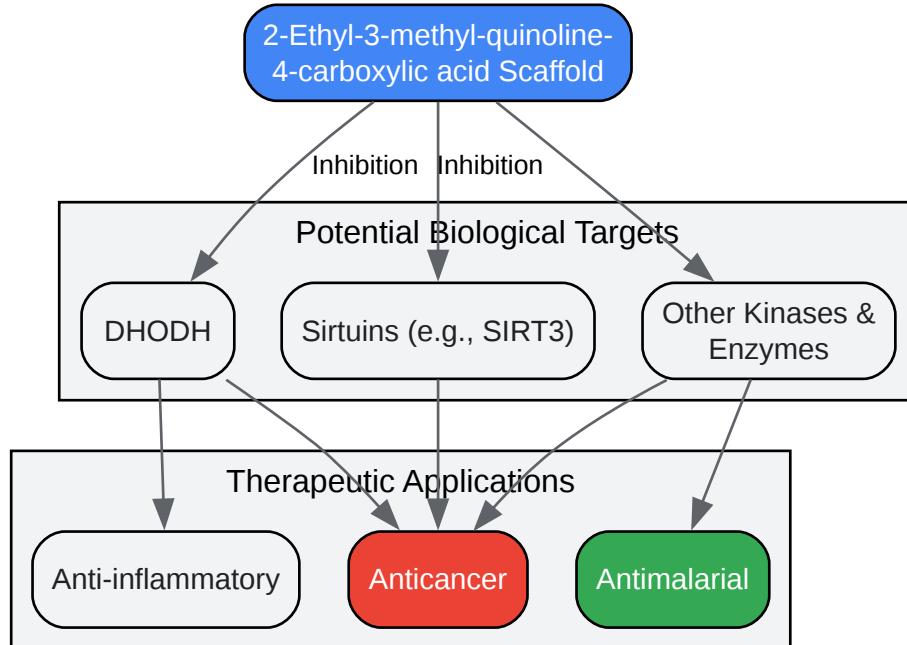
Detailed Experimental Protocol (Pfitzinger Synthesis)

This protocol is a self-validating system. Successful synthesis will be confirmed by the precipitation of the product upon acidification, followed by characterization (e.g., melting point, NMR) that matches known values.

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of absolute ethanol.
- **Addition of Reactants:** To the basic solution, add 7.35 g (0.05 mol) of isatin. Stir the mixture until the isatin is substantially dissolved. Subsequently, add 5.17 g (0.06 mol) of 2-pentanone dropwise to the mixture.
 - **Experimental Insight:** A slight excess of the carbonyl compound is used to ensure the complete consumption of the isatin starting material, simplifying purification.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If any solid has formed, filter it off.
- Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
- Redissolution and Filtration: Dissolve the resulting residue in approximately 100 mL of warm water. A small amount of insoluble, non-acidic byproduct may be present; filter this off if necessary.
- Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring, until the pH is approximately 4.
 - Causality: The product exists as a potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has low water solubility and precipitates out of the solution.
- Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 3: Relevance in Drug Development and Scientific Applications


Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry. Their rigid, planar structure and the presence of the key carboxylic acid group make them effective binders for various biological targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway.^{[7][10]} This pathway is critical for rapidly proliferating cells, such as cancer cells, making DHODH an attractive therapeutic target. The carboxylic acid moiety is often crucial for binding, forming a key salt bridge with an arginine residue (e.g., R136) in the enzyme's active site.^[7] The structural similarity of compounds like **2-Ethyl-3-**

methyl-quinoline-4-carboxylic acid to known inhibitors like brequinar suggests potential activity in this area.[7]

Anticancer and Other Applications: Beyond DHODH, this chemical class has been explored for various other applications:

- **Sirtuin Inhibition:** Certain derivatives have been designed as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism, presenting a therapeutic strategy for leukemia.[11]
- **Antimalarial Activity:** The quinoline core is famous for its role in antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[4][12]
- **General Cytotoxicity:** The scaffold has demonstrated broad cytotoxic effects against various cancer cell lines, with ongoing research to elucidate the specific mechanisms of action, which may be independent of topoisomerase inhibition.[5][6]

[Click to download full resolution via product page](#)

Caption: Potential biological targets and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 74960-58-0 Cas No. | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 2. 2-ETHYL-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 74960-58-0 [amp.chemicalbook.com]
- 3. 2-ETHYL-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 74960-58-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Discovery of 2-(4-Acylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Part 1: Core Compound Profile and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595371#2-ethyl-3-methyl-quinoline-4-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com